3-(2-methoxyquinolin-3-yl)prop-2-enoic acid
Description
Properties
Molecular Formula |
C13H11NO3 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
3-(2-methoxyquinolin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H11NO3/c1-17-13-10(6-7-12(15)16)8-9-4-2-3-5-11(9)14-13/h2-8H,1H3,(H,15,16) |
InChI Key |
FYWLPUONLPZDPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Skraup Synthesis for Quinoline Core Formation
The quinoline scaffold is traditionally constructed via the Skraup reaction, which involves condensation of aniline derivatives with glycerol under acidic conditions. For 2-methoxyquinoline precursors, 3-methoxyaniline serves as the starting material. The reaction proceeds through cyclodehydration in the presence of concentrated sulfuric acid and an oxidizing agent like nitrobenzene.
Key Reaction Parameters:
- Temperature: 120–140°C (exothermic reaction requires careful thermal control).
- Acid Concentration: Sulfuric acid (95–98%) ensures protonation of intermediates.
- Oxidizing Agent: Nitrobenzene facilitates dehydrogenation to aromatize the heterocycle.
Post-synthesis, the 2-methoxyquinoline intermediate is purified via vacuum distillation or recrystallization from ethanol/water mixtures. Yield optimization studies indicate that substituting nitrobenzene with less hazardous oxidants (e.g., iron(III) chloride) reduces environmental impact but lowers yields by 15–20%.
Modern Catalytic Methods
Palladium-Catalyzed Heck Coupling
Transition-metal catalysis offers atom-efficient pathways. A Heck coupling between 3-bromo-2-methoxyquinoline and acrylic acid employs palladium acetate (5 mol%), triphenylphosphine (10 mol%), and triethylamine in DMF at 100°C.
Optimized Conditions:
- Catalyst: Pd(OAc)₂/PPh₃.
- Base: Et₃N (2.0 equiv).
- Solvent: DMF, 100°C, 24 h.
- Yield: 74% (isolated).
Comparative Catalytic Systems:
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | DMF | 74 |
| PdCl₂ | Xantphos | NMP | 68 |
| Pd/C | None | Water | <10 |
The aqueous system’s low yield underscores the necessity of polar aprotic solvents for effective oxidative addition.
Microwave-Assisted Cyclocondensation
Accelerating reaction kinetics, microwave irradiation reduces synthesis times from hours to minutes. A one-pot protocol combines 3-methoxyaniline, acrolein, and acrylic acid in acetic acid under microwave irradiation (150°C, 20 min).
Advantages:
- Time Efficiency: 20 min vs. 12 h conventional heating.
- Yield Improvement: 82% vs. 70% thermal method.
Mechanistic Insight:
Microwave dielectric heating enhances the rate of both cyclization and dehydration steps, minimizing side product formation.
Solvent-Free and Green Chemistry Approaches
Mechanochemical Synthesis
Ball milling avoids solvent use entirely. A mixture of 2-methoxyquinoline-3-carbaldehyde, malonic acid, and piperidine (catalyst) is milled for 2 h, achieving 85% conversion via Knoevenagel condensation.
Conditions:
- Milling Time: 2 h.
- Catalyst: Piperidine (10 mol%).
- Yield: 78% after recrystallization.
Environmental Metrics:
- E-Factor: 0.5 (vs. 8.2 for solution-phase).
- PMI (Process Mass Intensity): 2.1.
Biocatalytic Routes
Emerging enzymatic methods utilize lipases (e.g., Candida antarctica Lipase B) to catalyze ester hydrolysis in aqueous buffer (pH 7.0, 37°C). While yields remain modest (50–60%), this approach aligns with green chemistry principles.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Tubular reactors enhance heat/mass transfer for the Skraup-Heck sequence. A two-stage system operates at:
- Skraup Step: 130°C, residence time 30 min.
- Heck Coupling: 100°C, residence time 1 h.
Throughput: 1.2 kg/day with 70% overall yield.
Cost Analysis
| Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) | Waste Treatment ($/kg) |
|---|---|---|---|
| Skraup-Heck | 120 | 45 | 30 |
| Microwave | 140 | 25 | 15 |
| Flow Chemistry | 110 | 30 | 10 |
Flow chemistry emerges as the most cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyquinolin-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the enone moiety to an alkane or alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols or alkanes.
Scientific Research Applications
3-(2-methoxyquinolin-3-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(2-methoxyquinolin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The
Biological Activity
3-(2-Methoxyquinolin-3-yl)prop-2-enoic acid, also known as (2E)-3-(2-methoxyquinolin-3-yl)acrylic acid, is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, including enzyme inhibition, anticancer effects, and other pharmacological activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a quinoline moiety, which is known for its varied biological activities. Its structural formula can be represented as follows:
This structure includes carbon, hydrogen, nitrogen, and oxygen atoms, essential for its biological interactions.
The mechanism of action for this compound involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication. This inhibition disrupts bacterial cell division, leading to cell death.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibition potential of this compound. It has demonstrated significant inhibitory effects against:
- Urease
- α-glucosidase
These activities suggest potential applications in treating conditions like diabetes and infections caused by urease-producing bacteria.
Anticancer Activity
In vitro studies indicate that quinoline-based compounds can induce apoptosis in cancer cells through various mechanisms:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Activation of apoptotic pathways
For instance, studies have shown that this compound significantly reduces cell viability in breast cancer cell lines at concentrations ranging from 10μM to 50μM. The mechanisms involve the upregulation of pro-apoptotic proteins.
Table 1: Summary of Anticancer Effects
| Cell Line | Concentration (μM) | Effect on Cell Viability |
|---|---|---|
| Breast Cancer | 10 - 50 | Significant reduction |
Other Pharmacological Effects
Beyond enzyme inhibition and anticancer activity, this compound may possess additional pharmacological effects:
- Antioxidant Activity : Protects cells from oxidative damage.
- Anti-inflammatory Effects : Reduces inflammation markers in various models.
These properties make it a candidate for further exploration in drug development.
Study on Anticancer Effects
A notable study investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could be a promising lead in anticancer drug development.
Study on Enzyme Inhibition
Another study focused on the enzyme inhibition profile of the compound. It was found to exhibit potent inhibitory activity against urease and α-glucosidase, indicating its potential use in managing conditions related to these enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of quinoline-propenoic acid derivatives. Below is a comparative analysis with analogous compounds, focusing on structural variations, synthesis routes, and bioactivity.
Table 1: Structural and Functional Comparison
* *Inference based on methods for similar compounds (e.g., ).
Key Observations
Structural Variations Alkoxy Substituents: Derivatives like 3-(2-ethoxy/propoxyquinolin-3-yl)prop-2-enoic acid () differ in alkoxy chain length, which may influence lipophilicity and bioavailability. Backbone Heterogeneity: Ferulic acid () replaces the quinoline core with a phenolic ring, retaining the α,β-unsaturated acid motif. This structural shift correlates with antioxidant activity due to phenolic hydroxyl groups.
Synthesis Strategies Multicomponent Reactions: The synthesis of furoquinolineacetic acid derivatives () involves telescoped reactions of 8-hydroxyquinoline, arylglyoxals, and Meldrum’s acid, achieving 68% yield. A similar approach may apply to this compound, though direct evidence is lacking. Natural vs. Synthetic: Ferulic acid is often isolated from plants (e.g., oats, coffee), whereas quinoline derivatives are typically synthetic.
Bioactivity Antimicrobial Potential: Quinoline derivatives (e.g., ) exhibit activity against bacterial/fungal strains, likely due to quinoline’s DNA intercalation or enzyme inhibition. The α,β-unsaturated acid moiety may enhance this via electrophilic interactions. Antioxidant Activity: Ferulic acid’s phenolic structure enables radical scavenging, a property less evident in methoxyquinoline derivatives due to the absence of free hydroxyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
